molecular formula C12H20N2O6 B8113976 Mal-PEG3-oxyamine

Mal-PEG3-oxyamine

Cat. No.: B8113976
M. Wt: 288.30 g/mol
InChI Key: FTNKYYFFIPLBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mal-PEG3-oxyamine is a chemical compound that belongs to the class of polyethylene glycol derivatives. This compound contains an amino functional group attached to the end of a polyethylene glycol chain, which is further modified with a maleimide group at the other end. The amino group is known for its ability to react with other molecules through covalent bonds, making this compound a valuable tool in pharmaceutical research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-oxyamine typically involves the reaction of polyethylene glycol with a maleimide derivative and an oxyamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the reaction. The process may involve multiple steps, including purification and characterization of the final product to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG3-oxyamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oximes.

    Reduction: Stable carbon-nitrogen bonds.

    Substitution: Thioether linkages.

Scientific Research Applications

Mal-PEG3-oxyamine has a wide range of applications in scientific research, including:

Mechanism of Action

Mal-PEG3-oxyamine exerts its effects through the covalent attachment of therapeutic agents to the polyethylene glycol chain via the amino group. This attachment enhances the solubility and stability of the therapeutic agents, allowing for prolonged circulation time in vivo. The maleimide group reacts with thiol groups on target molecules, forming stable thioether linkages that facilitate targeted delivery and controlled release of the therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG3-oxyamine is unique due to its specific combination of a maleimide group and an oxyamine group attached to a polyethylene glycol chain. This unique structure allows for versatile applications in drug delivery and surface modification, providing enhanced stability and solubility compared to other similar compounds .

Properties

IUPAC Name

1-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6/c13-20-10-9-19-8-7-18-6-5-17-4-3-14-11(15)1-2-12(14)16/h1-2H,3-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNKYYFFIPLBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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